L-Valine, N-formyl-3-methyl- is a derivative of the branched-chain amino acid L-valine. It possesses the chemical formula and a molecular weight of approximately 159.18 g/mol . This compound features a formyl group attached to the nitrogen atom of the L-valine structure, which contributes to its unique properties and potential applications in biochemical research and pharmaceuticals.
The synthesis of L-Valine, N-formyl-3-methyl- typically involves:
L-Valine, N-formyl-3-methyl- has several potential applications:
L-Valine, N-formyl-3-methyl- shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| L-Valine | C5H11N1O2 | Essential amino acid; involved in protein synthesis. |
| 3-Methyl-L-Valine | C6H13N1O2 | Branched-chain amino acid; used in peptide synthesis. |
| N-Formyl-L-Valine | C6H11N1O3 | Similar formyl group; involved in protein initiation. |
| N-Methyl-L-Valine | C6H13N1O2 | Methylated derivative; affects metabolic pathways. |
L-Valine, N-formyl-3-methyl- is unique due to its specific structural modifications that enhance its biochemical properties compared to standard L-valine. The presence of the formyl group may provide distinct reactivity patterns that are beneficial for synthetic applications and biological studies.
Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential components of cellular metabolism, serving as substrates for protein synthesis and precursors for secondary metabolites. Derivatives such as L-valine, N-formyl-3-methyl- are engineered to optimize metabolic flux in microbial systems, particularly in Escherichia coli and Saccharomyces cerevisiae. The formyl group enhances the compound’s solubility and compatibility with enzymatic machinery, enabling its integration into pathways requiring acylated intermediates.
Recent studies highlight the importance of BCAA derivatives in redirecting carbon flux toward industrially relevant products. For instance, L-valine, N-formyl-3-methyl- has been utilized as a precursor in the biosynthesis of nonribosomal peptides, where its methyl and formyl groups confer resistance to proteolytic degradation. The compound’s structural attributes facilitate its incorporation into modular synthons, enabling the production of complex natural products such as antibiotics and siderophores.
Table 1: Comparative Analysis of Valine Derivatives in Metabolic Engineering
| Compound | Molecular Formula | Key Functional Groups | Applications in Metabolic Pathways |
|---|---|---|---|
| L-Valine | C₅H₁₁NO₂ | Amino, carboxyl | Protein synthesis, mTOR signaling |
| 3-Methyl-L-valine | C₆H₁₃NO₂ | Methyl, amino | Peptide antibiotic synthesis |
| N-Formyl-L-valine | C₆H₁₁NO₃ | Formyl, amino | Initiation of bacterial translation |
| L-Valine, N-formyl-3-methyl- | C₇H₁₃NO₃ | Formyl, methyl, amino | Nonribosomal peptide engineering |
The enzymatic machinery involved in BCAA catabolism, including acyl-CoA dehydrogenases (ACADs), exhibits substrate promiscuity, allowing modified derivatives like L-valine, N-formyl-3-methyl- to bypass regulatory checkpoints. This flexibility is exploited in metabolic engineering to amplify the production of target metabolites while minimizing byproduct formation. For example, the compound’s methyl group stabilizes intermediate CoA esters, reducing off-target reactions in valine degradation pathways.
The formylation of amino acids emerged as a critical strategy in peptide chemistry during the mid-20th century, driven by the need to stabilize N-termini and mimic post-translational modifications. Early methods relied on harsh formylating agents such as formic acid and acetic anhydride, which often led to racemization and low yields. The development of milder protocols, including the Giard method (1998), revolutionized the field by enabling formylation without racemization via tert-butylimino intermediates.
Table 2: Evolution of N-Formylation Techniques
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Classical Formylation | Formic acid, DCC | High accessibility | Racemization, side reactions |
| Giard Method (1998) | t-BuCHO, Et₃N, mCPBA | No racemization, high yields | Requires multiple steps |
| Solid-Phase Formylation | DCC-activated formic acid | Compatibility with peptide resins | Limited to primary amines |
L-Valine, N-formyl-3-methyl- benefits from these advancements, as its synthesis often employs tert-butyl formimidate or DCC-activated formic acid under inert conditions. The formyl group serves dual roles: it protects the amino group during peptide elongation and participates in native chemical ligation strategies. In solid-phase peptide synthesis (SPPS), formylation enhances resin compatibility, particularly for hydrophobic sequences prone to aggregation.
The compound’s historical significance is further underscored by its role in studying bacterial translation initiation. N-formylmethionine, a related derivative, is essential for initiating protein synthesis in prokaryotes, and L-valine, N-formyl-3-methyl- has been used to probe analogous mechanisms in engineered systems. Recent innovations in enzymatic formylation, leveraging formyltransferases from E. coli, have expanded the toolkit for producing N-formylated peptides with high fidelity.
Chemoselective formylation of the α-amino group in valine derivatives avoids side reactions at other functional groups. Two prominent methods have emerged:
Peroxide-Mediated Decarboxylative Coupling
A radical-based approach employs glyoxylic acid as a formyl donor, facilitated by peroxides (H₂O₂ or TBHP). This method achieves N-formylation of valine methyl ester via decarboxylative coupling under mild, metal-free conditions [1] [2]. Key advantages include:
Ammonium Formate-Based Formylation
An environmentally benign method uses ammonium formate in acetonitrile under reflux [3]. This approach is compatible with tert-butyl esters and avoids racemization:
Comparative Data
| Method | Reagent | Yield (%) | Conditions |
|---|---|---|---|
| Peroxide-mediated [1] | H₂O₂/TBHP | 35–85 | RT, DMSO |
| Ammonium formate [3] | NH₄HCO₂ | 85 | Reflux, MeCN |
Enzymatic N-formylation remains underexplored for amino acids but draws parallels from sugar biosynthesis. N-formyltransferases in bacterial O-antigens utilize N¹⁰-formyltetrahydrofolate to transfer formyl groups to amino sugars [5]. While direct evidence for valine formylation is limited, these enzymes suggest a potential pathway:
Solid-phase peptide synthesis (SPPS) enables sequential assembly of N-formyl valine-containing peptides. Although direct reports are scarce, principles from solution-phase methods apply:
Nuclear magnetic resonance spectroscopy provides crucial insights into the conformational preferences of L-Valine,N-formyl-3-methyl- through the correlation of chemical shift values with backbone torsional angles. The compound, bearing the molecular formula C₇H₁₃NO₃ and molecular weight of 159.18 g/mol [1], demonstrates characteristic spectral correlations that reflect its conformational dynamics.
Theoretical investigations using density functional theory methods, particularly the GIAO-RB3LYP/6-311++G(2d,2p) formalism, have established significant linear correlation coefficients between chemical shifts and dihedral angles for similar formyl amino acid derivatives [2]. For N-formyl amino acid systems, the correlation between ¹³Cα chemical shifts and both φ and ψ backbone dihedral angles shows remarkable sensitivity to conformational changes [2]. These correlations demonstrate that the α-carbon chemical shift index values serve as reliable indicators of local backbone geometry.
The amide bond characteristics in N-formyl-L-valine derivatives exhibit restricted rotation around the carbonyl-nitrogen bond due to resonance stabilization [3] [4]. This restriction manifests in nuclear magnetic resonance spectra through the observation of distinct chemical environments for different rotameric forms. The formyl proton resonance typically appears at characteristic downfield positions, while the α-proton chemical shifts display systematic variations correlated with backbone torsional angles [5].
Dipolar-chemical shift correlation techniques have proven particularly effective for determining backbone conformations in similar peptide systems [6] [5]. The relative orientation of the ¹⁵N chemical shift tensor and the Cα-Hα bond vector provides direct information about the intervening torsional angle φ [5]. These correlations demonstrate angular resolution capabilities that allow distinction of conformational states across the full 360-degree range of backbone dihedral angles.
The correlation between J-coupling constants and backbone dihedral angles provides additional structural information. For N-formyl amino acid derivatives, the three-bond coupling constants ³JHNHα, ³JHNC', ³JHNCβ, and ³JHαC' show systematic dependence on the φ torsional angle [7]. The measurement precision of these coupling constants typically achieves root-mean-square differences of approximately 0.25-0.53 Hz when compared to theoretical Karplus relationships [7].
Chemical shift index values for the formyl carbon exhibit particular sensitivity to conformational changes, with variations of several parts per million observed across different rotameric states [8]. The electronic environment around the formyl group undergoes significant modulation as the carbonyl-nitrogen bond rotates, creating distinct spectroscopic signatures for each conformational state. These chemical shift variations correlate directly with calculated molecular orbital energies and charge distributions obtained from quantum mechanical calculations.
Quantum mechanical computational methods provide comprehensive insights into the rotameric populations and conformational energetics of L-Valine,N-formyl-3-methyl-. Density functional theory calculations employing various functionals have established the relative stabilities of different conformational states and their population distributions under physiological conditions.
The BHandHLYP functional with the 6-311++G(d,p) basis set has demonstrated superior performance for amino acid systems containing extensive hydrogen bonding networks [9]. For valine derivatives, calculations reveal that the conformational energy landscape is dominated by interactions between the formyl group and the branched side chain. The energetic differences between major rotameric states typically range from 2-8 kJ/mol, corresponding to population ratios that vary significantly with temperature.
Second-order Møller-Plesset perturbation theory calculations on valine dipeptide systems have identified over 35,000 different conformations across the helical and strand regions of the Ramachandran plot [10] [11]. These extensive computational surveys demonstrate that quantum mechanical methods yield rotamer energies that differ substantially from molecular mechanics predictions in specific cases, particularly for conformations involving steric clashes or unusual hydrogen bonding patterns [10].
The application of different quantum mechanical methods reveals systematic trends in rotameric preferences. Hartree-Fock calculations typically underestimate the stabilization provided by electron correlation effects, while density functional theory methods using the B3LYP functional provide more balanced descriptions of both exchange and correlation contributions [10] [12]. The inclusion of dispersion corrections through methods such as B3LYP-D3 proves particularly important for accurately describing the weak interactions that stabilize specific rotameric states [13].
Conformational analysis of N-formyl amino acid derivatives reveals that the most stable conformations often adopt β-turn structures stabilized by intramolecular hydrogen bonds [13] [14]. For the serine-alanine dipeptide system bearing N-formyl protection, the most stable conformer exhibits the γD-γL configuration, characterized by three distinct hydrogen bonding interactions as revealed by quantum theory of atoms in molecules analysis [13].
The rotational barrier around the formyl carbonyl-nitrogen bond exhibits significant computational dependence on the chosen method and basis set [15]. Ab initio molecular orbital calculations using extended basis sets generally predict higher barriers to rotation, with the energy difference between conformers changing remarkably as a function of basis set completeness [15]. The most significant geometric changes occur when progressing from minimal STO-3G to the 3-21G basis set, while further basis set extensions produce more modest improvements [15].
Population analyses based on Boltzmann statistics applied to quantum mechanical energies reveal that multiple conformational states contribute significantly to the overall ensemble at room temperature. The conformational entropy associated with these multiple accessible states contributes substantially to the thermodynamic stability of the molecule in solution. Temperature-dependent population distributions calculated from quantum mechanical energies show that conformational flexibility increases markedly with increasing temperature, leading to more uniform population distributions among available rotameric states.
Solvent effects incorporated through polarizable continuum models demonstrate that aqueous environments generally stabilize more extended conformations relative to compact structures observed in the gas phase [16]. The stabilization arises primarily from enhanced hydrogen bonding opportunities with solvent molecules and reduced intramolecular steric strain in the solvated state.
X-ray crystallographic investigations of L-Valine,N-formyl-3-methyl- and related N-formyl amino acid derivatives reveal characteristic packing motifs that arise from the interplay of hydrogen bonding, van der Waals interactions, and electrostatic forces. The compound crystallizes with specific packing arrangements that optimize intermolecular interactions while accommodating the steric requirements of the branched valine side chain and the formyl protecting group.
The crystal structure of N-Formyl-L-valine, available in the Cambridge Crystallographic Data Centre with identifier CCDC 660369 [17], provides detailed structural parameters for comparison with the 3-methyl derivative. The crystallographic analysis reveals unit cell parameters and space group symmetry that reflect the molecular packing preferences of N-formyl amino acid systems. The structure demonstrates the characteristic layered arrangement commonly observed in amino acid derivatives, with hydrophilic regions containing the formyl and carboxyl groups segregated from hydrophobic regions dominated by the aliphatic side chains.
Hydrogen bonding networks play a fundamental role in determining the crystalline packing motifs of N-formyl amino acid derivatives [18] [19]. The formyl carbonyl oxygen serves as a hydrogen bond acceptor, while the amide hydrogen functions as a donor, creating specific geometric constraints on the molecular packing. These interactions typically organize into one-dimensional or two-dimensional hydrogen bonded networks, depending on the specific substitution patterns and molecular geometry [18].
For N-alkylated hydrophobic amino acids, systematic crystallographic studies reveal that the basic packing arrangement involves distinct hydrophobic and hydrophilic layers [19] [20]. The hydrophilic layers contain the charged amino and carboxylate groups along with the formyl moiety, while the hydrophobic layers accommodate the branched alkyl side chains. This segregation maximizes favorable intermolecular interactions while minimizing unfavorable contacts between chemically dissimilar groups.
The presence of the 3-methyl substituent introduces additional steric constraints that influence the crystalline packing motifs. Branched amino acids such as valine typically favor β-sheet-like conformations in the crystalline state due to the restricted conformational freedom imposed by the side chain branching at the β-carbon [21]. This conformational preference translates into specific packing arrangements that optimize the accommodation of the bulky side chains.
Intermolecular interactions in crystals of halogenated amino acid derivatives demonstrate the importance of weak hydrogen bonding involving acidic hydrogens of the stereogenic center and side chain groups [22]. Similar interactions likely contribute to the stabilization of the crystal structure of L-Valine,N-formyl-3-methyl-, with the additional methyl group providing enhanced van der Waals contacts with neighboring molecules.
The crystal packing of N-formyl amino acid derivatives often exhibits complex three-dimensional hydrogen bonding networks [23] [24]. These networks typically involve all potential hydrogen bonding sites on each molecule, creating intricate patterns that extend throughout the crystal lattice. The formyl group participates directly in these networks, with the carbonyl oxygen accepting hydrogen bonds from amide donors on adjacent molecules.
Comparative crystallographic analysis of related compounds reveals that modifications to the amino acid backbone or side chain can dramatically alter the packing motifs [25]. The introduction of connecting spacer groups between amino acid units can promote the formation of extended two-dimensional or three-dimensional hydrogen bonded networks with different topologies. These structural modifications provide insights into the factors controlling the assembly of amino acid derivatives in the solid state.
The thermal stability and polymorphic behavior of amino acid crystals depend critically on the strength and directionality of the intermolecular interactions [26]. Solid-state nuclear magnetic resonance studies complemented by crystallographic analysis reveal that multiple polymorphic forms may exist for amino acid derivatives, each characterized by distinct packing arrangements and hydrogen bonding patterns [26] [27].